molecular formula C13H19NO2 B170959 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one CAS No. 197145-37-2

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Cat. No. B170959
CAS RN: 197145-37-2
M. Wt: 221.29 g/mol
InChI Key: YHCVGGJYRMYIGG-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one” is a chemical compound with the molecular weight of 257.76 . It is also known as “3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride” and has the CAS Number: 37951-53-4 . It is stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds has been described in various patents . For example, one patent describes a stereospecific synthesis of (-) (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of tapentadol . Another patent describes a process for the preparation of tapentadol, which involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4;/h5-8,10H,9H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Tapentadol Hydrochloride : This compound serves as an intermediate in the synthesis of tapentadol hydrochloride, a central analgesic, through a series of reactions including the Mannich reaction, crystallization-induced diastereomer transformation, Grignard reaction, acylation, and catalytic hydrogenolysis (Li Yuhua, 2010).

  • Enantioselective Synthesis : It's used in the synthesis of enantiomers like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, which are obtained through Mannich reaction, resolution, and Grignard reaction (Fang Ling, 2011).

  • In Pharmaceutical Research : It's a key intermediate in developing antidepressants, as demonstrated in the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones (Dalong Zhang et al., 2015).

  • In Stereochemistry Research : Research on cyclopeptide alkaloids from Zizyphus Oxyphylla includes the compound as part of the structural analysis (M. Nisar et al., 2010).

Biochemical and Medical Research

  • Research in Bioorganic Chemistry : The compound is involved in the synthesis of heterocyclic systems and the preparation of various organic compounds (Lovro Selič et al., 1997).

  • PET Ligand for mGluR1 Receptors : It was used in the synthesis and evaluation of a potential PET ligand for mGluR1 receptors, indicating its relevance in neuroimaging research (J. Prabhakaran et al., 2010).

  • Photoluminescent Properties : The compound plays a role in the formation of photoluminescent dinuclear cadmium(II) complexes, which is significant in the field of inorganic chemistry (Subhasish Subhasish et al., 2015).

  • Apoptosis Inducers in Cancer Research : It's identified as a potent apoptosis inducer in cancer research, showcasing its potential as a therapeutic agent (William E. Kemnitzer et al., 2004).

Mechanism of Action

While the specific mechanism of action for “3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one” is not available, related compounds have been shown to act via the μ opioid receptor (MOR) .

properties

IUPAC Name

3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCVGGJYRMYIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598348
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

CAS RN

197145-37-2
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197145-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(3-methoxyphenyl)-1-propanone (240 g) in 2-propanol (584 ml) is stirred at ambient temperature. Dimethylamine hydrochloride (238.3 g) is added, followed by paraformaldehyde (109.5 g) and an aqueous HCl solution (26.5 ml, 35% w/w). The reaction mixture is heated to reflux temperature and stirred and refluxed for 5 hours. The reaction mixture is allowed to cool to 20° C., and water (730 ml) and toluene (146 ml) are added. The upper organic layer is discarded and an aqueous NaOH solution (50% w/w, 175.2 ml) is added to the water layer while stirring for 10 minutes and keeping the temperature below 25° C. After 10 minutes the layers are allowed to separate, the upper organic layer is isolated and washed with water (219 ml). The organic layer is isolated and concentrated to obtain 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone as on oily residue (294.9 g).
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
584 mL
Type
solvent
Reaction Step Two
Quantity
238.3 g
Type
reactant
Reaction Step Three
Quantity
109.5 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
175.2 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in the synthesis of tapentadol hydrochloride?

A1: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one serves as a crucial intermediate in the multi-step synthesis of tapentadol hydrochloride []. The synthesis begins with a Mannich reaction between this compound and dimethylamine hydrochloride. This reaction introduces a dimethylamino group at the 3-position of the propanone chain. Following this, a series of reactions, including crystallization-induced diastereomer transformation, Grignard reaction, acylation, and catalytic hydrogenolysis, are employed to ultimately yield tapentadol hydrochloride.

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